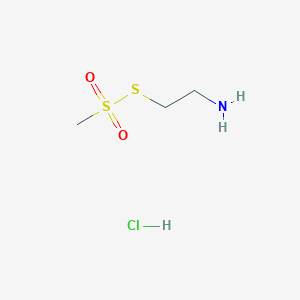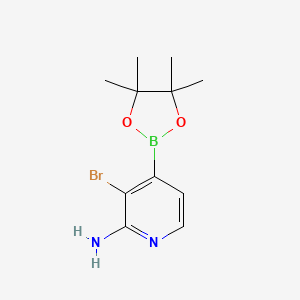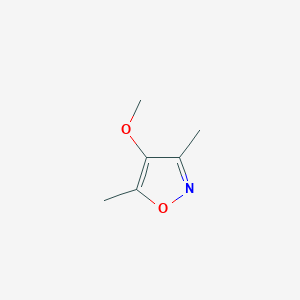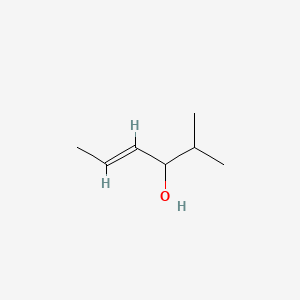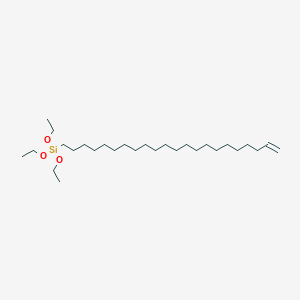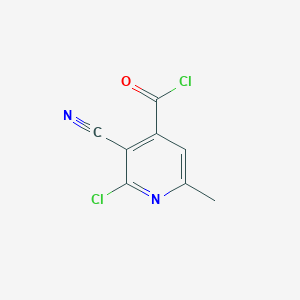
2-Chloro-3-cyano-6-methylisonicotinoylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-cyano-6-methylisonicotinoylchloride is a chemical compound with the molecular formula C8H4Cl2N2O It is a derivative of isonicotinic acid and contains functional groups such as chloro, cyano, and methyl
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyano-6-methylisonicotinoylchloride typically involves the chlorination of 3-cyano-6-methylisonicotinic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
化学反应分析
Types of Reactions
2-Chloro-3-cyano-6-methylisonicotinoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as triethylamine (TEA).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Substitution: 2-Amino-3-cyano-6-methylisonicotinoylchloride.
Reduction: 2-Chloro-3-amino-6-methylisonicotinoylchloride.
Oxidation: 2-Chloro-3-cyano-6-methylisonicotinic acid.
科学研究应用
2-Chloro-3-cyano-6-methylisonicotinoylchloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 2-Chloro-3-cyano-6-methylisonicotinoylchloride involves its interaction with specific molecular targets. The chloro and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the cyano and chloro groups, which make the molecule more susceptible to nucleophilic attack.
相似化合物的比较
Similar Compounds
2-Chloro-3-cyano-6-methylisonicotinic acid: Similar structure but with a carboxylic acid group instead of a chloride.
2-Chloro-3-cyano-6-methylisonicotinoylchloride: Similar structure but with different substituents on the aromatic ring.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications
属性
分子式 |
C8H4Cl2N2O |
|---|---|
分子量 |
215.03 g/mol |
IUPAC 名称 |
2-chloro-3-cyano-6-methylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C8H4Cl2N2O/c1-4-2-5(8(10)13)6(3-11)7(9)12-4/h2H,1H3 |
InChI 键 |
UCBFDVYSGUXKLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)Cl)C#N)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



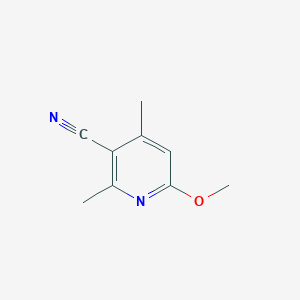

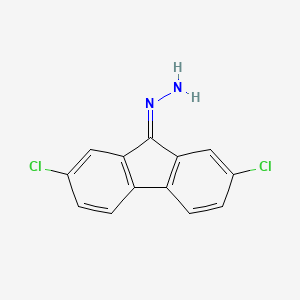
![3,4,7,8-Tetrahydropyrimido[5,4-d]pyrimidine](/img/structure/B13123383.png)
